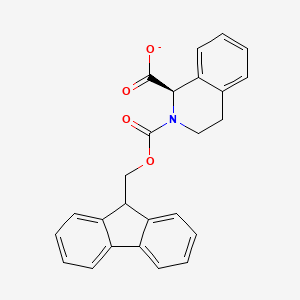![molecular formula C7H5NOS B15136173 3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
3aH-thieno[3,2-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3aH-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3aH-thieno[3,2-c]pyridin-4-one can be achieved through both one-pot and step-wise methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. During the stepwise synthesis, functionalized thieno[3,2-c]pyran-4-ones are isolated and treated with hydrazine hydrate to afford the desired products .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, methyl mercaptoacetate, and various catalysts. The reaction conditions often involve heating and the use of solvents such as ethanol or ethylene glycol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates .
Wissenschaftliche Forschungsanwendungen
3aH-thieno[3,2-c]pyridin-4-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antitubercular agent and its anticancer properties . In materials science, it is used in the development of novel materials with unique electronic and optical properties. Additionally, it has applications in biology and industry, where it is used in the synthesis of various bioactive compounds and industrial chemicals .
Wirkmechanismus
The mechanism of action of 3aH-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3aH-thieno[3,2-c]pyridin-4-one include thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds share structural similarities and exhibit diverse biological activities .
Uniqueness: What sets this compound apart is its unique combination of chemical properties and biological activities
Eigenschaften
Molekularformel |
C7H5NOS |
|---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
3aH-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H5NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h1-5H |
InChI-Schlüssel |
MSYYCPUGZDJESF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=CC=NC(=O)C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)

![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)


![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
